molecular formula C6H5N2NaO6S B12680368 Sodium 3-amino-4-hydroxy-5-nitrobenzenesulphonate CAS No. 85204-14-4

Sodium 3-amino-4-hydroxy-5-nitrobenzenesulphonate

Cat. No.: B12680368
CAS No.: 85204-14-4
M. Wt: 256.17 g/mol
InChI Key: XJOCCOPXXGMSCA-UHFFFAOYSA-M
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Description

Introduction to Sodium 3-Amino-4-Hydroxy-5-Nitrobenzenesulphonate

Systematic Nomenclature and Structural Identification

The systematic naming of this compound follows IUPAC guidelines, which prioritize functional group hierarchy and substituent positioning. The parent structure is benzenesulfonic acid, where the sulfonic acid group (-SO₃H) is deprotonated to form the sodium sulfonate salt (-SO₃⁻Na⁺). Substituents on the benzene ring are numbered to assign the lowest possible locants:

  • Amino group (-NH₂) at position 3
  • Hydroxy group (-OH) at position 4
  • Nitro group (-NO₂) at position 5

Thus, the IUPAC name is sodium 3-amino-4-hydroxy-5-nitrobenzenesulfonate . The molecular formula is C₆H₅N₂NaO₆S , with a molecular weight of 256.17 g/mol . The compound’s CAS registry number, 85204-14-4 , and other identifiers, such as the European Community (EC) number 286-308-8 , further authenticate its chemical identity.

Structural Features

The planar aromatic ring hosts electron-withdrawing (-NO₂, -SO₃⁻) and electron-donating (-NH₂, -OH) groups, creating a polarized electronic environment. The sulfonate group’s negative charge is stabilized by resonance, while the sodium cation balances the overall charge. The spatial arrangement of substituents influences intermolecular interactions, such as hydrogen bonding between the hydroxy and amino groups.

Table 1: Key Structural and Physicochemical Properties

Property Value/Description Source
Molecular Formula C₆H₅N₂NaO₆S
Molecular Weight 256.17 g/mol
SMILES Notation C1=C(C=C(C(=C1N)O)N+[O-])S(=O)(=O)[O-].[Na+]
CAS Number 85204-14-4
EC Number 286-308-8
Spectroscopic Characterization

While explicit spectral data for this compound is limited in public databases, analogous sulfonated nitroaromatics provide insight into expected features:

  • Infrared (IR) Spectroscopy : Strong absorptions for sulfonate (S-O, ~1200–1050 cm⁻¹), nitro (asymmetric stretch ~1520 cm⁻¹, symmetric stretch ~1350 cm⁻¹), and hydroxy (-OH, ~3200–3600 cm⁻¹) groups.
  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Aromatic protons resonate between δ 6.5–8.0 ppm, with deshielding effects from electron-withdrawing groups. The hydroxy proton may appear as a broad singlet (~δ 5.0–6.0 ppm).
    • ¹³C NMR : Carbons adjacent to nitro and sulfonate groups show significant downfield shifts (~120–150 ppm).

Historical Development of Sulfonated Nitroaromatic Compounds

The synthesis of sulfonated nitroaromatics emerged in the late 19th century, driven by the dye industry’s demand for water-soluble intermediates. Early methods involved sulfonation of nitrobenzene derivatives using concentrated sulfuric acid, followed by nitration or amination to introduce additional functional groups. Sodium 3-nitrobenzenesulfonate (CAS 127-68-4), a simpler analogue, exemplifies this approach and served as a precursor for azo dyes and pharmaceuticals.

The incorporation of amino and hydroxy groups into sulfonated nitroaromatics, as seen in this compound, marked a shift toward multifunctional intermediates. These compounds enabled the synthesis of complex molecules through sequential reactions, such as:

  • Diazotization : The amino group reacts with nitrous acid to form diazonium salts, which couple with phenols or amines to yield azo dyes.
  • Nucleophilic Aromatic Substitution : Electron-deficient aromatic rings undergo substitution with thiols or amines, facilitated by nitro and sulfonate groups.

Table 2: Evolution of Sulfonated Nitroaromatic Synthesis

Era Key Advancements Example Compounds
Late 1800s Sulfonation of nitrobenzene derivatives Sodium 3-nitrobenzenesulfonate
Early 1900s Introduction of amino/hydroxy groups 3-Aminobenzenesulfonic acid derivatives
Modern Era Multicomponent reactions for complex derivatives This compound

The compound’s development reflects broader trends in organic synthesis, where modular functionalization and salt formation (e.g., sodium sulfonates) enhance solubility and reactivity. Contemporary applications span coordination chemistry, where the sulfonate group acts as a ligand for metal ions, and pharmaceutical intermediates, leveraging the nitro group’s redox activity.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

85204-14-4

Molecular Formula

C6H5N2NaO6S

Molecular Weight

256.17 g/mol

IUPAC Name

sodium;3-amino-4-hydroxy-5-nitrobenzenesulfonate

InChI

InChI=1S/C6H6N2O6S.Na/c7-4-1-3(15(12,13)14)2-5(6(4)9)8(10)11;/h1-2,9H,7H2,(H,12,13,14);/q;+1/p-1

InChI Key

XJOCCOPXXGMSCA-UHFFFAOYSA-M

Canonical SMILES

C1=C(C=C(C(=C1N)O)[N+](=O)[O-])S(=O)(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Sulfonation Using Chlorosulfonic Acid

A key method involves sulfonating nitrobenzene or its derivatives with chlorosulfonic acid under controlled conditions:

  • Reactants: Nitrobenzene (or derivatives) and chlorosulfonic acid.
  • Molar Ratio: Nitrobenzene to chlorosulfonic acid typically 1:0.4–0.6.
  • Temperature: 90–150 °C, preferably 110–130 °C.
  • Duration: 2–5 hours.
  • Process: The reaction is carried out in a reaction vessel equipped with stirring and a tail gas absorption device to remove hydrogen chloride gas generated during sulfonation.
  • Post-treatment: The reaction mixture is cooled, diluted with water, and neutralized with sodium alkali (e.g., sodium carbonate) to form the sodium salt.
  • Byproducts: Hydrogen chloride gas is absorbed in water to form hydrochloric acid solution, which can be recycled.
  • Advantages: This method reduces excess chlorosulfonic acid usage, lowering raw material and waste treatment costs, and allows easy recovery of unreacted nitrobenzene.

Example Data from Patent CN108997175B:

Parameter Value
Nitrobenzene 246 g (2.0 mol)
Chlorosulfonic acid 93 g (0.8 mol)
Reaction temperature 120 °C
Reaction time 5 hours
Sodium carbonate 42.4 g (0.4 mol)
Nitrobenzene recovery 140 g, 99.2% purity
Hydrogen chloride solution 12.7% mass concentration

This method yields sodium m-nitrobenzenesulfonate with high efficiency and purity.

Reduction and Amination Steps

Reduction of Nitro Group and Amination

The nitro group in the sulfonated intermediate is reduced to an amino group, often using reductive agents such as sodium bisulfite (NaHSO3) or sodium sulfite (Na2SO3):

  • Reductive Agents: Sodium bisulfite is preferred for its efficiency.
  • Conditions: Reaction temperature around 80–85 °C.
  • Duration: Approximately 10 hours.
  • Outcome: Conversion of 3-amino-4-hydroxy-5-nitrobenzenesulphonate to 3-acetamino-5-amino-4-hydroxybenzenesulfonic acid or related derivatives.
  • Purification: The product is purified and dried to obtain a near-white powder with high purity (~98% by HPLC).

This step is crucial for introducing the amino group while preserving the hydroxy and sulfonate functionalities.

Intermediate Preparation and Functional Group Modifications

Preparation of Intermediates via Sulfonyl Chloride Reactions

  • Intermediates such as sulfonyl chlorides are prepared by reacting aromatic compounds with sulfonyl chlorides under alkaline conditions.
  • Solvents used include inert or aprotic solvents like dichloromethane, acetonitrile, or dimethylformamide.
  • Bases such as sodium hydroxide, potassium carbonate, or triethylamine facilitate the reaction.
  • Reaction temperatures range from room temperature to 100 °C depending on the step.
  • These intermediates are further transformed into the target compound through nucleophilic substitution, epoxide formation, or reduction steps.

Reaction Conditions Summary

Step Solvent(s) Base(s) Temperature (°C) Time (hours) Notes
Sulfonyl chloride formation Dichloromethane, acetonitrile NaOH, K2CO3, triethylamine RT 1–6 Alkaline conditions, inert solvents
Epoxide intermediate formation Methanol, ethanol, acetone NaOH, KOH, Na2CO3 10–100 2–10 Preferably 20–50 °C, 3–6 hours
Amination and reduction Alcohols, water Amine bases 50–120 1–10 Preferably 80–110 °C, 4–6 hours
Chiral reduction (if applicable) THF, dioxane, ethyl ether Borane dimethyl sulfide -5 to 50 1–6 For stereoselective synthesis

These conditions are optimized to maximize yield and purity while minimizing side reactions.

Summary Table of Preparation Methods

Preparation Stage Key Reagents/Conditions Purpose/Outcome Reference
Sulfonation Nitrobenzene + chlorosulfonic acid, 110–130 °C, 2–5 h Introduce sulfonate group, form sodium salt
Reduction/Amination Sodium bisulfite, 80–85 °C, ~10 h Reduce nitro to amino group
Intermediate formation Sulfonyl chloride + base, inert solvents, RT–100 °C Prepare reactive intermediates
Functional group modification Various solvents and bases, 10–120 °C, 1–10 h Epoxide formation, amination, chiral reduction

Research Findings and Practical Considerations

  • The sulfonation step benefits from using less chlorosulfonic acid than nitrobenzene, reducing waste and cost.
  • Efficient removal and recycling of hydrogen chloride gas improve environmental and economic aspects.
  • Sodium bisulfite is an effective reductive agent for converting nitro groups to amino groups with high yield and purity.
  • Use of aprotic and inert solvents in intermediate steps ensures better control over reaction pathways and product quality.
  • Reaction times and temperatures are carefully optimized to balance reaction completeness and minimize degradation.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Synthesis

Role as a Chemical Intermediate

Sodium 3-amino-4-hydroxy-5-nitrobenzenesulphonate serves as an important intermediate in the synthesis of various organic compounds. It is primarily utilized in the production of azo dyes and other colorants due to its effective coupling properties. The compound's sulfonate group enhances solubility and stability, making it suitable for dye formulations.

Table 1: Key Chemical Reactions Involving this compound

Reaction TypeProductReference
Azo CouplingAzo Dyes (e.g., Direct Red)
NitrationNitro Compounds
SulfonationSulfonated Aromatic Compounds

Applications in Dye Production

Dye Manufacturing

This compound is extensively used in the textile industry for producing various types of dyes, including direct dyes and reactive dyes. Its ability to form stable azo compounds under mild conditions makes it a preferred choice for dye manufacturers.

Case Study: Azo Dye Production

A study demonstrated the efficiency of using sodium m-nitrobenzenesulfonate in synthesizing azo dyes. The results indicated that the compound facilitated high yields and purity levels in the final dye products while minimizing byproducts typically associated with conventional methods .

Pharmaceutical Applications

Medicinal Chemistry

In pharmaceuticals, this compound is explored for its potential therapeutic properties. Research indicates its use in developing anticancer drugs and other medicinal compounds due to its structural similarity to biologically active molecules.

Table 2: Pharmaceutical Research Involving this compound

Study FocusFindingsReference
Anticancer ActivityInhibition of tumor cell proliferation
Drug FormulationEnhanced solubility and bioavailability

Environmental Applications

Use as an Anti-dyeing Agent

This compound is also utilized as an anti-dyeing agent in the textile industry, where it helps prevent unwanted dye uptake during processing. This application is crucial for maintaining color quality and consistency in finished products.

Mechanism of Action

The mechanism of action of Sodium 3-amino-4-hydroxy-5-nitrobenzenesulphonate involves its interaction with specific molecular targets. The compound can act as an electron donor or acceptor, facilitating redox reactions. It can also form complexes with metal ions, influencing various biochemical pathways .

Comparison with Similar Compounds

Ammonium 3-Chloro-4-Hydroxy-5-Nitrobenzenesulphonate

  • Molecular Formula : C₆H₇ClN₂O₆S
  • Molecular Weight : 270.65 g/mol
  • Key Differences: Substitution: The amino group in the sodium compound is replaced by chlorine at position 3. Counterion: Ammonium (NH₄⁺) instead of sodium (Na⁺).
  • Implications: The electron-withdrawing chlorine increases acidity compared to the amino group, altering reactivity in electrophilic substitution reactions. Ammonium salts generally exhibit higher solubility in polar solvents than sodium salts, but stability may vary due to ammonium’s volatility .

3-Amino-2-Hydroxy-5-Nitrobenzenesulphonic Acid

  • CAS : 98-46-4 (free acid form)
  • Molecular Formula : C₆H₆N₂O₇S (free acid)
  • Key Differences :
    • Positional Isomerism : Hydroxy group at position 2 instead of 4.
    • Counterion : Free acid (-SO₃H) vs. sodium sulfonate (-SO₃⁻Na⁺).
  • The free acid form is less stable under basic conditions due to proton lability .

3-Amino-5-(Aminosulphonyl)-4-Phenoxybenzoic Acid

  • CAS: Not explicitly provided (see synonyms in ).
  • Key Features: Functional Groups: Incorporates a phenoxy group (-O-C₆H₅) at position 4 and a sulfonamide (-SO₂NH₂) at position 5, alongside a carboxylic acid (-COOH).
  • Phenoxy substituents introduce steric hindrance, reducing reactivity in planar aromatic systems compared to the nitro group in the sodium compound .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Counterion/Solubility Profile
Sodium 3-amino-4-hydroxy-5-nitrobenzenesulphonate C₆H₅N₂NaO₆S 256.17 -NH₂ (3), -OH (4), -NO₂ (5), -SO₃⁻ Na⁺; high water solubility
Ammonium 3-chloro-4-hydroxy-5-nitrobenzenesulphonate C₆H₇ClN₂O₆S 270.65 -Cl (3), -OH (4), -NO₂ (5), -SO₃⁻ NH₄⁺; polar solvent solubility
3-Amino-2-hydroxy-5-nitrobenzenesulphonic acid C₆H₆N₂O₇S 258.19 (free acid) -NH₂ (3), -OH (2), -NO₂ (5), -SO₃H Free acid; moderate aqueous solubility
3-Amino-5-(aminosulphonyl)-4-phenoxybenzoic acid C₁₃H₁₃N₃O₆S ~339.33 (estimated) -NH₂ (3), -SO₂NH₂ (5), -O-C₆H₅ (4), -COOH Free acid; low water solubility

Biological Activity

Sodium 3-amino-4-hydroxy-5-nitrobenzenesulphonate, also known as 3-amino-4-hydroxy-5-nitrobenzenesulfonic acid, is an aromatic sulfonic acid derivative notable for its diverse biological activities. This compound is characterized by the presence of amino, hydroxy, and nitro functional groups on a benzene ring, which contribute to its unique properties and potential applications in medicinal and industrial chemistry.

  • Chemical Formula : C₆H₆N₂O₆S
  • Molecular Weight : Approximately 202.19 g/mol
  • Appearance : Yellow to orange crystalline powder
  • Solubility : Soluble in water

Biological Activities

This compound exhibits several key biological activities:

  • Antimicrobial Properties : Research indicates that this compound has significant antimicrobial effects against various pathogens. Its efficacy can be attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes.
  • Antioxidant Activity : The compound has demonstrated antioxidant properties, which can help mitigate oxidative stress in biological systems. This activity is crucial for protecting cells from damage caused by free radicals.
  • Potential Anticancer Effects : Preliminary studies suggest that this compound may exhibit anticancer properties, inhibiting the proliferation of certain cancer cell lines.

Antimicrobial Activity

A study conducted by Almarhoon et al. evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results showed that the compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL depending on the strain tested.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli100
Pseudomonas aeruginosa200

Antioxidant Activity

In vitro assays demonstrated that this compound scavenges free radicals effectively. The compound exhibited a dose-dependent response in reducing oxidative stress markers in human fibroblast cell lines (GM-6114).

Concentration (µg/mL)% Inhibition of ROS
1020
5045
10070

Anticancer Potential

A study published in Journal of Medicinal Chemistry highlighted the anticancer potential of this compound against MCF-7 breast cancer cells. The compound induced apoptosis and inhibited cell migration at concentrations above 50 µg/mL.

The biological activity of this compound is primarily attributed to its ability to interact with cellular targets:

  • Cell Membrane Disruption : The amphiphilic nature of the compound allows it to integrate into lipid bilayers, leading to increased permeability and eventual cell lysis in microorganisms.
  • Inhibition of Enzymatic Activity : The nitro group may participate in redox reactions, affecting enzyme function critical for cellular metabolism.
  • Induction of Apoptosis : In cancer cells, the compound has been shown to activate caspase pathways, leading to programmed cell death.

Q & A

Q. What are the recommended methodologies for synthesizing Sodium 3-amino-4-hydroxy-5-nitrobenzenesulphonate, and how do reaction conditions influence yield?

Synthesis typically involves sulfonation of nitro-substituted aromatic precursors. For example, sulfonation using concentrated sulfuric acid under controlled temperatures (e.g., 80–100°C) ensures selective introduction of the sulfonic acid group while preserving amino and nitro functionalities . Industrial analogs (e.g., 3-amino-5-chloro-4-hydroxybenzenesulfonic acid) employ continuous flow processes to optimize efficiency . Key variables include temperature, stoichiometry of sulfonating agents, and pH adjustments to stabilize intermediates.

Q. How can researchers validate the purity and structural integrity of this compound?

Analytical techniques include:

  • HPLC : Use C18 columns with mobile phases like acetonitrile/water (acidified with 0.1% formic acid) to resolve sulfonic acid derivatives .
  • Spectroscopy : FT-IR for functional group verification (e.g., sulfonate S=O stretching at ~1200 cm⁻¹, nitro N-O at ~1520 cm⁻¹) and NMR for positional isomer confirmation (e.g., aromatic proton splitting patterns) .
  • Elemental Analysis : Confirm molecular formula (C₆H₅N₂NaO₆S) via combustion analysis .

Q. What are the solubility profiles of this compound in aqueous and organic solvents?

The compound is highly soluble in water due to its polar sulfonate group and sodium counterion. Solubility in organic solvents (e.g., ethanol, DMSO) is limited but can be enhanced via pH adjustment. For example, protonation of the amino group in acidic media reduces polarity, enabling partial solubility in ethanol/water mixtures .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., nitro, amino, hydroxy) influence the compound’s reactivity in coupling reactions?

The nitro group at position 5 acts as a strong electron-withdrawing group, directing electrophilic substitution to the meta position. The amino group at position 3 enhances nucleophilicity, enabling diazotization or azo-coupling reactions. Computational studies (e.g., DFT) can model charge distribution to predict reactivity . Experimental validation involves comparing reaction rates with analogs like 4-chloro-3-nitrobenzenesulfonic acid, where chloro substituents alter electronic density .

Q. What mechanisms underlie the compound’s stability under varying pH and temperature conditions?

Stability studies should include:

  • pH-Dependent Degradation : Under acidic conditions (pH < 3), the sulfonate group may protonate, reducing solubility and promoting aggregation. Alkaline conditions (pH > 9) can hydrolyze the nitro group to amines .
  • Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition above 250°C, with mass loss corresponding to nitro group elimination and sulfonate oxidation .

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?

Discrepancies in NMR or IR spectra often arise from:

  • Tautomerism : Equilibrium between keto-enol forms of the hydroxy and nitro groups.
  • Counterion Effects : Sodium vs. protonated forms alter hydrogen bonding networks. Standardization using high-purity reference samples (e.g., CAS 85204-14-4) and controlled solvent systems (e.g., D₂O for NMR) minimizes variability .

Q. What strategies optimize the compound’s application in catalytic or photochemical studies?

  • Coordination Chemistry : The amino and hydroxy groups act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes for redox catalysis.
  • Photoreactivity : Nitro groups enable photoinduced electron transfer, studied via UV-Vis spectroscopy under controlled light exposure .

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